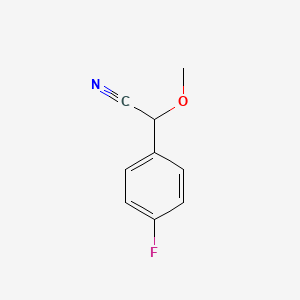
2-(4-フルオロフェニル)-2-メトキシアセトニトリル
概要
説明
2-(4-Fluorophenyl)-2-methoxyacetonitrile is an organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a nitrile group attached to a central carbon atom
科学的研究の応用
2-(4-Fluorophenyl)-2-methoxyacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Fluorophenyl)-2-methoxyacetonitrile may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that 2-(4-Fluorophenyl)-2-methoxyacetonitrile may also affect multiple biochemical pathways.
Pharmacokinetics
A study on similar compounds suggests that they have favorable pharmacokinetic properties
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, suggesting that 2-(4-fluorophenyl)-2-methoxyacetonitrile may also have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
2-(4-Fluorophenyl)-2-methoxyacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to undergo biotransformation by marine fungi, specifically Aspergillus sydowii Ce19, converting it into 4-Fluorophenylacetic acid . This interaction highlights its potential role in metabolic pathways involving nitrile biotransformation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Fluorophenyl)-2-methoxyacetonitrile can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, which are important for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(4-Fluorophenyl)-2-methoxyacetonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can have toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
2-(4-Fluorophenyl)-2-methoxyacetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, its biotransformation into 4-Fluorophenylacetic acid by Aspergillus sydowii Ce19 is a key metabolic pathway . This conversion process involves specific enzymes that catalyze the reaction, highlighting the compound’s role in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
The transport and distribution of 2-(4-Fluorophenyl)-2-methoxyacetonitrile within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its overall activity and function. Understanding these transport mechanisms is essential for predicting its behavior in biological systems .
Subcellular Localization
2-(4-Fluorophenyl)-2-methoxyacetonitrile exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, depending on targeting signals or post-translational modifications. These localization patterns can influence its activity and function, as well as its interactions with other biomolecules. Studying its subcellular distribution provides insights into its role in cellular processes and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-methoxyacetonitrile typically involves the reaction of 4-fluorobenzyl cyanide with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the cyanide group on the benzyl carbon.
Industrial Production Methods
Industrial production of 2-(4-Fluorophenyl)-2-methoxyacetonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-2-methoxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Fluorophenyl)-2-oxoacetonitrile.
Reduction: Formation of 2-(4-Fluorophenyl)-2-methoxyethylamine.
Substitution: Formation of various substituted phenyl derivatives.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-2-methoxyacetonitrile
- 2-(4-Bromophenyl)-2-methoxyacetonitrile
- 2-(4-Methylphenyl)-2-methoxyacetonitrile
Uniqueness
2-(4-Fluorophenyl)-2-methoxyacetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in pharmaceutical research.
特性
IUPAC Name |
2-(4-fluorophenyl)-2-methoxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZDZULCUNJNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


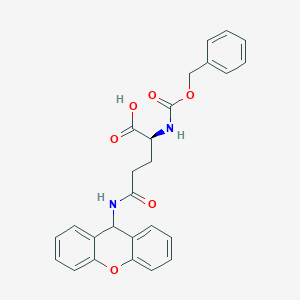

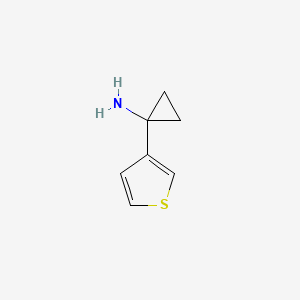


![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)

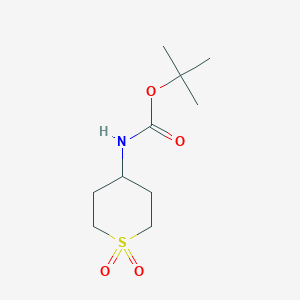
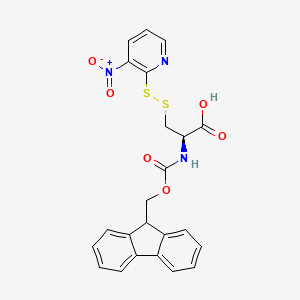
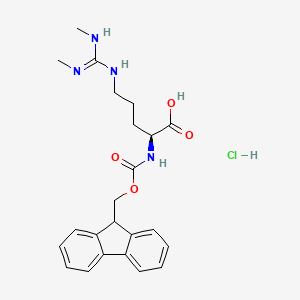
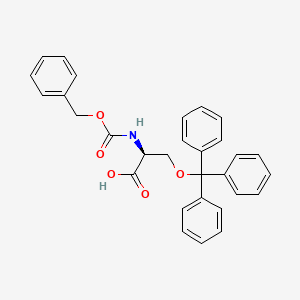
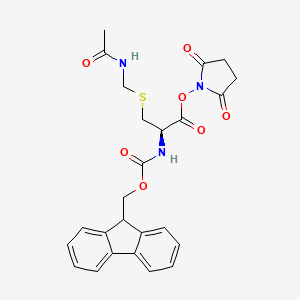
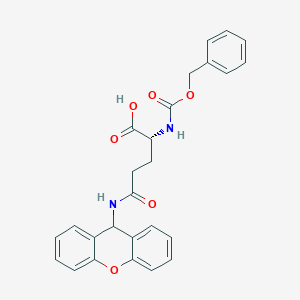
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
